molecular formula C10H9BrO5 B3289058 4-(5-Bromo-2,4-dihydroxyphenyl)-4-oxobutanoic acid CAS No. 854676-84-9

4-(5-Bromo-2,4-dihydroxyphenyl)-4-oxobutanoic acid

Cat. No.: B3289058
CAS No.: 854676-84-9
M. Wt: 289.08 g/mol
InChI Key: KTQMZCOXXJWHCT-UHFFFAOYSA-N
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Description

4-(5-Bromo-2,4-dihydroxyphenyl)-4-oxobutanoic acid is a bromophenol-based compound offered for scientific research and development. Bromophenols are a significant class of natural products predominantly isolated from marine algae, and they have attracted considerable interest due to their diverse biological activities . These compounds serve as valuable scaffolds in medicinal chemistry for the design and synthesis of novel functional derivatives with potential therapeutic applications . While the specific biological data for this compound may be limited, structurally similar bromophenols have demonstrated a range of promising bioactivities in scientific studies. Related compounds have been investigated for their anticancer properties , with mechanisms including the induction of mitochondrial apoptosis and inhibition of cancer cell proliferation and invasion . Furthermore, bromophenol derivatives are frequently explored for their anti-inflammatory and antioxidant effects, making them subjects of interest for managing oxidative stress-related disorders . The structure of this compound, featuring a 4-oxobutanoic acid chain, is a common feature in synthetic intermediates and prodrug development, aimed at enhancing solubility or bioavailability of active phenolic motifs . Researchers may find this chemical valuable as a building block in organic synthesis or as a candidate for profiling in high-throughput screening assays targeting various disease pathways. This product is strictly intended for research purposes in a controlled laboratory environment and is not classified as a drug or consumer product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-bromo-2,4-dihydroxyphenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO5/c11-6-3-5(8(13)4-9(6)14)7(12)1-2-10(15)16/h3-4,13-14H,1-2H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQMZCOXXJWHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)O)O)C(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 5 Bromo 2,4 Dihydroxyphenyl 4 Oxobutanoic Acid and Its Structural Analogs

Retrosynthetic Analysis and Strategic Disconnections for the 4-(5-Bromo-2,4-dihydroxyphenyl)-4-oxobutanoic Acid Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of the target molecule. The most common and effective disconnection for this compound is the C-C bond between the carbonyl group and the aromatic ring. This leads to two key synthons: a 5-bromo-1,3-dihydroxybenzene (4-bromoresorcinol) derivative and a succinic acid synthon. This disconnection strategy points towards a Friedel-Crafts acylation as the key bond-forming step in the forward synthesis. wikipedia.orgamazonaws.com

An alternative, though less direct, disconnection could be envisioned further down the butanoic acid chain. However, the Friedel-Crafts approach offers a more convergent and efficient route to the target structure. The retrosynthesis must also account for the sequence of installing the bromo and hydroxyl substituents on the aromatic ring to ensure the correct final arrangement.

Precursor Synthesis and Functionalization of the Dihydroxyphenyl Moiety

Bromination Strategies for the Phenolic Ring

The starting material for the dihydroxyphenyl moiety is typically resorcinol (B1680541) (1,3-dihydroxybenzene). The hydroxyl groups are strongly activating and direct electrophiles to the ortho and para positions. Direct bromination of resorcinol can be challenging as it can lead to a mixture of mono- and poly-brominated products that are difficult to separate. chemicalforums.com Over-bromination can occur, leading to the formation of tetrabromo or even pentabromo derivatives. nih.gov

A more controlled approach to obtaining the desired 4-bromoresorcinol (B146125) involves the bromination of 2,4-dihydroxybenzoic acid, followed by decarboxylation. orgsyn.org This method provides better regioselectivity. Another strategy is the monobromination of resorcinol monobenzoate, with subsequent hydrolysis to yield 4-bromoresorcinol. orgsyn.org The use of milder brominating agents or specific reaction conditions can also improve the selectivity of the bromination of resorcinol itself. google.com

Starting MaterialReagent(s)Key Transformation(s)Product
Resorcinol1. Benzoic Anhydride (B1165640) 2. Bromine 3. HydrolysisProtection, Bromination, Deprotection4-Bromoresorcinol
2,4-Dihydroxybenzoic AcidBromineBromination, Decarboxylation4-Bromoresorcinol

Selective Hydroxylation and Protection Group Chemistry

In most synthetic routes, the dihydroxy functionality is present in the starting material (resorcinol). If a synthesis were to start from a monohydroxylated phenol, selective hydroxylation would be required, which can be a complex process.

Due to the high reactivity of the dihydroxyphenyl ring, protection of the hydroxyl groups is often necessary before the Friedel-Crafts acylation step. This prevents O-acylation, where the acyl group attaches to the oxygen of the hydroxyl group, and reduces the possibility of complex mixtures. ucalgary.cagoogle.com Silyl ethers are one option for protecting the hydroxyl groups, which have the advantage of being lost during the reaction workup. google.com

Formation of the 4-oxobutanoic Acid Side Chain

The introduction of the 4-oxobutanoic acid side chain is a pivotal step in the synthesis, creating the characteristic γ-keto acid structure.

Friedel-Crafts Acylation Approaches (e.g., using succinic anhydride)

The most common and efficient method for attaching the 4-oxobutanoic acid side chain is the Friedel-Crafts acylation of the protected 4-bromoresorcinol with succinic anhydride. wikipedia.org This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). wikipedia.orgstackexchange.com The Lewis acid coordinates with the anhydride, increasing its electrophilicity and facilitating the attack by the electron-rich aromatic ring. The reaction is generally carried out in an inert solvent. google.com The acylation occurs at the position that is most activated by the hydroxyl groups. Subsequent hydrolysis of the reaction mixture yields the keto acid. Mechanochemical methods, such as ball milling, have also been explored for Friedel-Crafts acylations to provide more environmentally friendly conditions. nih.gov

Aromatic SubstrateAcylating AgentCatalystProduct
4-Bromoresorcinol (protected)Succinic anhydrideAluminum chlorideThis compound (after deprotection)

Alternative Carbon-Carbon Bond Forming Reactions for Oxobutanoic Acid Linkage

While the Friedel-Crafts acylation is the most direct route, other methods for the synthesis of γ-keto acids are known in organic chemistry. nih.govorganic-chemistry.orggoogle.comacs.orggoogle.com For instance, organometallic reagents could potentially be used. A Grignard or organolithium reagent derived from a protected bromo-dihydroxyphenyl species could react with a suitable electrophile containing the butanoic acid framework. However, the generation and use of such organometallic reagents in the presence of the other functional groups on the aromatic ring would require careful optimization to avoid side reactions. Another possibility involves the condensation of an appropriate aldehyde with levulinic acid to form 6-aryl-4-oxohex-5-enoic acids, which can then be reduced to the corresponding 6-aryl-4-oxohexanoic acids. nih.gov However, for the specific target molecule, the Friedel-Crafts acylation with succinic anhydride remains the most practical and widely applicable approach.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The synthesis of the parent compound, 4-(2,4-dihydroxyphenyl)-4-oxobutanoic acid, is historically achieved through the Friedel-Crafts acylation of resorcinol with succinic anhydride. A foundational study by Desai and Figueredo in 1941 described this condensation, which serves as the precursor step to the target molecule. ias.ac.in The subsequent bromination of this precursor yields the final product.

Friedel-Crafts Acylation: Resorcinol is reacted with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride, to form 4-(2,4-dihydroxyphenyl)-4-oxobutanoic acid.

Bromination: The resulting keto acid is then brominated to introduce a bromine atom onto the aromatic ring, yielding this compound.

Optimization of this synthetic route involves careful consideration of several factors for both steps to maximize the yield and purity of the final product.

For the Friedel-Crafts Acylation step:

The efficiency of the Friedel-Crafts acylation is highly dependent on the catalyst, solvent, temperature, and reaction time.

ParameterConditionEffect on Yield and Purity
Catalyst Anhydrous Aluminum Chloride (AlCl₃) is the classic Lewis acid used. Other potential catalysts include iron chloride (FeCl₃), zinc chloride (ZnCl₂), or solid acid catalysts for greener alternatives.The amount of catalyst is crucial; typically, a stoichiometric amount or a slight excess is required as it complexes with both the carbonyl groups of the anhydride and the product. Insufficient catalyst leads to low conversion, while a large excess can lead to side reactions and difficult work-up.
Solvent A non-polar, inert solvent such as nitrobenzene (B124822) or carbon disulfide is traditionally used. However, due to their toxicity, greener alternatives are being explored.The solvent must be able to dissolve the reactants and the catalyst complex. The choice of solvent can also influence the reactivity and selectivity of the reaction.
Temperature The reaction is typically carried out at elevated temperatures to drive the reaction forward.Careful control of temperature is necessary to prevent decomposition of the reactants and products, as well as to minimize the formation of byproducts.
Reaction Time The reaction is monitored until completion, which can take several hours.Prolonged reaction times can lead to the formation of undesired side products.

For the Bromination step:

The bromination of the activated resorcinol ring in 4-(2,4-dihydroxyphenyl)-4-oxobutanoic acid is a key step. The regioselectivity of this electrophilic aromatic substitution is directed by the two hydroxyl groups, which are ortho-, para-directing. The bromine atom is introduced at the position para to one hydroxyl group and ortho to the other, which is the most sterically accessible and electronically favorable position.

ParameterConditionEffect on Yield and Purity
Brominating Agent Molecular bromine (Br₂) in a suitable solvent like acetic acid is a common choice. N-Bromosuccinimide (NBS) can also be used as a milder and more selective brominating agent.The choice of brominating agent affects the reactivity and can help in controlling the extent of bromination. Over-bromination to di- or tri-brominated products is a potential side reaction.
Solvent Glacial acetic acid or chlorinated hydrocarbons are often used.The solvent should be inert to the brominating agent and be able to dissolve the substrate.
Temperature The reaction is often carried out at or below room temperature to control the exothermicity of the reaction and to enhance selectivity.Higher temperatures can lead to a decrease in selectivity and the formation of impurities.
Catalyst A catalyst is generally not required for the bromination of such an activated ring system.

A study by Desai and Figueredo reported the synthesis of the mono-bromo derivative of β-(2:4-dihydroxy-benzoyl)propionic acid, which crystallized from alcohol with a melting point of 190°C. ias.ac.in

Stereoselective Synthesis Approaches for Chiral Derivatives (if applicable)

The molecule this compound itself is achiral and does not possess any stereocenters. Therefore, stereoselective synthesis is not directly applicable to the preparation of this specific compound.

However, if the ketone group at the 4-position were to be reduced to a hydroxyl group, a chiral center would be created, leading to the formation of 4-(5-bromo-2,4-dihydroxyphenyl)-4-hydroxybutanoic acid. The synthesis of a single enantiomer of this chiral derivative would require stereoselective methods.

Potential stereoselective approaches for the reduction of the prochiral ketone could include:

Catalytic Asymmetric Hydrogenation: This method employs a chiral metal catalyst (e.g., Ruthenium-BINAP) and hydrogen gas to reduce the ketone to the corresponding alcohol with high enantioselectivity.

Enzymatic Reduction: Ketoreductase enzymes can exhibit high stereoselectivity in the reduction of ketones to alcohols.

Chiral Reducing Agents: The use of stoichiometric chiral reducing agents, such as those derived from chiral boranes (e.g., Alpine Borane), can also achieve enantioselective reduction.

The development of such a stereoselective synthesis would be relevant for the preparation of chiral analogs of the title compound for potential applications where specific stereoisomers are required.

Green Chemistry Principles Applied to the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This can be achieved by focusing on several key areas:

Alternative Catalysts for Friedel-Crafts Acylation:

Solid Acid Catalysts: Replacing homogeneous Lewis acids like AlCl₃ with reusable solid acid catalysts such as zeolites, sulfated zirconia, or ion-exchange resins can simplify product purification and minimize waste.

Ionic Liquids: The use of ionic liquids as both solvent and catalyst can offer a recyclable reaction medium.

Greener Solvents:

Traditional solvents used in Friedel-Crafts reactions (e.g., nitrobenzene, carbon disulfide) are toxic and environmentally harmful. The exploration of solvent-free conditions or the use of greener solvents like supercritical fluids or water (where applicable) is a key goal. Microwave-assisted synthesis can also reduce the need for large volumes of solvent. quickcompany.in

Safer Brominating Agents:

Replacing elemental bromine with safer alternatives can reduce handling hazards. N-Bromosuccinimide (NBS) is a solid and is often easier to handle than liquid bromine.

In-situ generation of bromine from bromide salts using an oxidizing agent like hydrogen peroxide can also be a greener approach. Tetrabutylammonium tribromide (TBATB) is another alternative that is considered a greener brominating agent. researchgate.net

Energy Efficiency: The use of microwave irradiation instead of conventional heating can significantly reduce reaction times and energy consumption. quickcompany.in

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 4 5 Bromo 2,4 Dihydroxyphenyl 4 Oxobutanoic Acid

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental composition.

For 4-(5-bromo-2,4-dihydroxyphenyl)-4-oxobutanoic acid, the molecular formula is C₁₀H₉BrO₅. The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O). A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of bromine. nih.gov Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two major peaks in the mass spectrum for the molecular ion, [M]⁺ and [M+2]⁺, that are separated by two mass units and have nearly equal intensity.

HRMS analysis, often using techniques like electrospray ionization (ESI), would yield a measured m/z value that can be compared against the theoretical value to confirm the molecular formula. nih.gov Advanced visualization tools can aid in the identification of brominated species based on their specific mass defect and isotopic patterns. nih.gov

Table 1: Predicted High-Resolution Mass Spectrometry Data for C₁₀H₉BrO₅

IonCalculated Exact Mass (m/z)
[C₁₀H₉⁷⁹BrO₅+H]⁺288.9706
[C₁₀H₉⁸¹BrO₅+H]⁺290.9686
[C₁₀H₉⁷⁹BrO₅+Na]⁺310.9526
[C₁₀H₉⁸¹BrO₅+Na]⁺312.9505

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment (e.g., COSY, HSQC, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments is used to assemble the complete molecular framework.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals include two aromatic protons on the substituted benzene (B151609) ring, and signals for the methylene (B1212753) (-CH₂-) groups of the butanoic acid side chain. The hydroxyl (-OH) and carboxylic acid (-COOH) protons would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show ten distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts would indicate the nature of each carbon (aromatic, carbonyl, methylene, etc.). Density Functional Theory (DFT) calculations can be used to predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govnih.govmdpi.com

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule, helping to identify adjacent protons. For instance, it would show correlations between the two methylene groups in the butanoic acid chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. columbia.edu It is crucial for connecting different fragments of the molecule, such as linking the butanoic acid side chain to the aromatic ring via the ketone carbonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This can be useful for determining the preferred conformation of the flexible butanoic acid side chain relative to the aromatic ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
1-~115.0H-3, H-6
2-OHbroad singlet--
2-~160.0H-3, H-6
3~6.5 (s)~105.0C-1, C-2, C-4, C-5
4-OHbroad singlet--
4-~162.0H-3, H-6
5-~103.0H-3, H-6
6~7.8 (s)~135.0C-1, C-2, C-4, C-5, C=O
C=O (keto)-~198.0H-6, H-2'
2' (-CH₂-)~3.2 (t)~33.0C=O (keto), C-3', C-1'
3' (-CH₂-)~2.7 (t)~28.0C-2', C-1'
1' (-COOH)broad singlet~178.0H-2', H-3'

Note: Predicted values are based on analogous structures and may vary depending on solvent and experimental conditions. 's' denotes singlet, 't' denotes triplet.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Confirmation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. youtube.com These two techniques are complementary.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. Key characteristic absorption bands for this compound would include:

A broad O-H stretching band for the phenolic and carboxylic acid hydroxyl groups, typically in the range of 3500-2500 cm⁻¹.

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

Two distinct C=O (carbonyl) stretching bands: one for the carboxylic acid (~1710 cm⁻¹) and one for the aromatic ketone (~1650 cm⁻¹).

Aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.

A C-Br stretching vibration, which would appear in the fingerprint region at lower wavenumbers.

Raman Spectroscopy: This technique involves inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds (like C=O and O-H), Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations, such as the aromatic C=C bonds. The combination of both techniques provides a more complete vibrational profile of the molecule. nih.govnih.gov

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

Functional GroupFT-IR Frequency Range (cm⁻¹)Raman Frequency Range (cm⁻¹)
O-H Stretch (Phenol, Carboxylic Acid)3500-2500 (broad)Weak
Aromatic C-H Stretch3100-3000Strong
Aliphatic C-H Stretch2980-2850Moderate
C=O Stretch (Carboxylic Acid)~1710Moderate
C=O Stretch (Ketone)~1650Moderate
Aromatic C=C Stretch1600-1450Strong
C-Br Stretch700-500Strong

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing (if single crystals can be obtained for the compound or its derivatives)

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com This technique can provide accurate bond lengths, bond angles, and torsional angles, revealing the molecule's conformation.

If suitable single crystals of this compound or its derivatives can be grown, SCXRD would provide invaluable information. acs.org It would confirm the connectivity established by NMR and reveal how the molecules pack together in the crystal lattice. This packing is governed by intermolecular forces such as hydrogen bonding (e.g., between the carboxylic acid and hydroxyl groups) and halogen bonding involving the bromine atom. mdpi.com The analysis would show the planarity of the aromatic ring and the specific conformation adopted by the flexible butanoic acid side chain in the solid state.

Circular Dichroism Spectroscopy for Chiral Derivatives of this compound

The parent compound, this compound, is achiral. However, if a chiral center were introduced, for instance by reduction of the ketone to a chiral alcohol or by derivatization of the carboxylic acid with a chiral molecule, Circular Dichroism (CD) spectroscopy would be a powerful tool for its stereochemical analysis.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. escholarship.org The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chiral center. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations, the absolute configuration (R or S) of the chiral derivative can be determined. msu.edu This technique is particularly useful for confirming the enantiomeric purity and assigning the stereochemistry of chiral compounds. researchgate.netacs.org

Computational and Theoretical Investigations on 4 5 Bromo 2,4 Dihydroxyphenyl 4 Oxobutanoic Acid

Electronic Structure Calculations (DFT, ab initio) for Molecular Properties

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide deep insights into the electron distribution, which in turn governs the molecule's reactivity, stability, and intermolecular interactions. For 4-(5-Bromo-2,4-dihydroxyphenyl)-4-oxobutanoic acid, the electronic landscape is shaped by the interplay of the electron-withdrawing bromo group and the electron-donating hydroxyl groups on the aromatic ring, as well as the carbonyl and carboxylic acid moieties.

HOMO-LUMO Analysis and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a smaller gap generally implies higher reactivity. nih.govnih.gov

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich dihydroxyphenyl ring, which is activated by the two hydroxyl groups. The LUMO, conversely, is likely centered on the electrophilic carbonyl carbon of the butanoic acid chain and the aromatic ring, influenced by the electron-withdrawing bromine atom.

Based on DFT studies of analogous brominated and hydroxylated aromatic compounds, such as 5-Bromosalicylaldehyde, we can predict the FMO energies and related reactivity descriptors. nih.gov A smaller HOMO-LUMO gap suggests that the molecule could be chemically reactive and susceptible to charge transfer interactions. nih.gov

Table 1: Predicted Reactivity Descriptors based on Analogous Compounds

Parameter Predicted Value Significance
EHOMO ~ -6.5 eV Electron-donating ability
ELUMO ~ -2.0 eV Electron-accepting ability
Energy Gap (ΔE) ~ 4.5 eV Chemical reactivity and stability
Ionization Potential (I) ~ 6.5 eV Energy required to remove an electron
Electron Affinity (A) ~ 2.0 eV Energy released upon gaining an electron
Global Hardness (η) ~ 2.25 eV Resistance to change in electron distribution

Note: These values are estimations derived from computational studies on structurally similar molecules and are intended for illustrative purposes.

Electrostatic Potential Surface Mapping

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other charged or polar species. The MEP map uses a color scale to denote different regions of electrostatic potential, where red typically indicates electron-rich, negative potential (favorable for electrophilic attack) and blue indicates electron-poor, positive potential (favorable for nucleophilic attack). researchgate.netresearchgate.net

For this compound, the MEP surface is predicted to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the hydroxyl and carbonyl groups, and the carboxylic acid. These regions are the most likely sites for hydrogen bonding and interactions with electrophiles.

Positive Potential (Blue): Located around the hydrogen atoms of the hydroxyl and carboxylic acid groups, making them susceptible to interaction with nucleophiles.

Halogen Bonding: The bromine atom, due to the phenomenon of a "σ-hole," is expected to have a region of positive electrostatic potential on its outermost surface, allowing it to act as a halogen bond donor.

Conformational Analysis and Energy Minima Identification

The flexible butanoic acid side chain of this compound allows it to adopt multiple conformations. Identifying the most stable conformers (energy minima) is crucial, as the molecule's biological activity and physical properties are often dictated by its preferred three-dimensional shape.

Computational methods, such as potential energy surface (PES) scans, can be used to explore the conformational landscape by systematically rotating the molecule's rotatable bonds. Studies on similar 4-aryl-4-oxobutanoic acids indicate that the conformational flexibility is primarily governed by the torsion angles of the butanoic acid chain. The alkyl chain of such molecules is known to have high conformational mobility.

The most stable conformers would likely be those that minimize steric hindrance between the aromatic ring and the carboxylic acid group, while maximizing stabilizing intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the carbonyl oxygen. The planarity between the phenyl ring and the adjacent carbonyl group is also a significant factor in determining conformational stability.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule, including its interactions with its environment, such as a solvent. researchgate.netmdpi.comnih.gov For a molecule with multiple polar functional groups like this compound, its behavior in a polar solvent like water is of particular interest.

MD simulations of analogous phenolic compounds in aqueous solution reveal the formation of strong hydrogen bonding networks between the phenolic hydroxyl groups and water molecules. nih.gov It is expected that the two hydroxyl groups and the carboxylic acid moiety of the target molecule would act as potent hydrogen bond donors and acceptors, leading to strong solvation in water.

These simulations can also provide insights into the dynamic stability of the molecule's different conformations in solution. The solvent can influence the conformational equilibrium by stabilizing certain conformers through favorable interactions. The dynamic behavior of the flexible butanoic acid chain would be particularly sensitive to the surrounding solvent molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or property descriptors of a set of molecules with their biological activity. imist.maimist.mafrontiersin.orgnih.govresearchgate.net While no specific QSAR studies have been performed on this compound, we can hypothesize about its potential biological interactions based on QSAR models developed for similar classes of compounds, such as phenolic and brominated aromatic compounds.

QSAR studies on phenolic compounds often identify descriptors related to the number and position of hydroxyl groups, electronic properties (like HOMO-LUMO energies), and lipophilicity as being important for activities such as antioxidant and antibacterial effects. imist.mafrontiersin.orgnih.govresearchgate.net The presence of the dihydroxy substitution on the phenyl ring suggests that this molecule could possess radical scavenging properties.

Furthermore, QSAR models for brominated compounds have been used to predict various biological activities. The inclusion of a bromine atom can influence a molecule's lipophilicity and its ability to engage in halogen bonding, which can be a significant interaction in ligand-protein binding.

| Lipophilicity | LogP | Membrane permeability, Bioavailability |

Mechanistic Insights into Hypothetical Reactions Involving this compound via Computational Transition State Search

Computational chemistry can be used to explore the mechanisms of chemical reactions by locating and characterizing transition states, which are the highest energy points along a reaction pathway. ucsb.eduyoutube.comyoutube.com For this compound, several hypothetical reactions could be investigated.

One such reaction is the intramolecular cyclization to form a lactone, which could be catalyzed by acid. A computational transition state search for this reaction would involve mapping the potential energy surface as the carboxylic acid group approaches the carbonyl carbon. This would allow for the determination of the activation energy barrier for the reaction, providing insight into its feasibility.

Another area of investigation could be the molecule's reactivity in redox reactions, given the presence of the electron-rich dihydroxyphenyl moiety. Computational studies could model the reaction pathways for oxidation of the hydroxyl groups, identifying the transition states and intermediates involved. Such studies on aromatic ketones have shown that the reaction mechanism is highly dependent on the electronic nature of the substituents on the aromatic ring. kyoto-u.ac.jp The interplay of the electron-donating hydroxyl groups and the electron-withdrawing bromine atom would be a key factor in determining the reaction mechanism and kinetics.

Ligand-Protein Docking Studies for Predicted Biological Targets

Information regarding ligand-protein docking studies for this compound is not available in the reviewed scientific literature. Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. These simulations are instrumental in drug discovery and molecular biology for predicting the binding affinity and mode of action of a compound, thereby identifying potential biological targets. Without any primary research data, it is not possible to provide details on predicted targets, binding energies, or interaction patterns for this specific compound.

Pre Clinical Biological Activity and Mechanistic Studies of 4 5 Bromo 2,4 Dihydroxyphenyl 4 Oxobutanoic Acid

Investigation of Cellular Targets and Pathways Modulated by 4-(5-Bromo-2,4-dihydroxyphenyl)-4-oxobutanoic Acid

Currently, there is no available scientific literature that identifies the specific cellular targets or molecular pathways modulated by this compound. Research in this area would typically involve high-throughput screening, proteomic and genomic analyses to determine how the compound interacts with and affects cellular machinery. Such studies are essential for understanding the compound's mechanism of action and potential therapeutic applications.

Enzyme Inhibition Profiling and Mechanistic Elucidation

The inhibitory effects of this compound on key enzymes implicated in disease pathogenesis have not been reported. Bromophenols, as a class, have been investigated for a range of bioactivities, including enzyme inhibition. nih.gov However, specific profiling for the compound is not available.

Aldose Reductase Inhibition Studies

Aldose reductase is a critical enzyme in the polyol pathway, which becomes overactive during hyperglycemia. Its inhibition is a therapeutic strategy for preventing diabetic complications. frontiersin.orgopenmedicinalchemistryjournal.comaustinpublishinggroup.com While various natural and synthetic compounds, including some bromophenols, have been evaluated as aldose reductase inhibitors, there are no published studies detailing the inhibitory activity or kinetics of this compound against this enzyme. nih.gov

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition and DNA Repair Alterations

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks. nih.govyoutube.com Its inhibition is a validated strategy in cancer therapy. nih.govyoutube.com There is currently no data to suggest that this compound has been screened for or exhibits inhibitory activity against PARP-1, nor are there studies on its effects on DNA repair pathways.

Topoisomerase Activity Modulation

Topoisomerases are enzymes that regulate the topology of DNA and are important targets for anticancer drugs. nih.gov An evaluation of the effect of this compound on topoisomerase activity has not been documented in the available scientific literature.

Antioxidant and Free Radical Scavenging Capabilities of this compound

Phenolic compounds, including various bromophenols, are known for their antioxidant properties and their ability to scavenge free radicals, which are implicated in oxidative stress and numerous chronic diseases. nih.govnih.gov These capabilities are typically assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging. nih.govfiu.edu Despite the recognized antioxidant potential of related bromophenol structures, specific IC50 values and detailed mechanistic studies on the free radical scavenging capabilities of this compound have not been published.

Anti-inflammatory Pathways and Cytokine Modulation

Inflammation is a complex biological response, and its modulation is a key therapeutic goal. mdpi.comsemanticscholar.org Many natural compounds, including some bromophenols, have demonstrated anti-inflammatory effects, often through the modulation of inflammatory pathways and the production of cytokines like TNF-α, IL-1β, and IL-6. nih.govnih.gov However, there is no specific research available on the anti-inflammatory properties of this compound or its effects on cytokine profiles and associated signaling pathways such as NF-κB or MAPKs. nih.gov

In Vitro Anti-proliferative and Apoptosis Induction Mechanisms in Cell Lines.

No studies were identified that investigated the in vitro anti-proliferative effects of this compound on any cancer cell lines. Consequently, no data on its potential mechanisms of action related to cell proliferation or the induction of apoptosis are available.

Antimicrobial Efficacy Against Specific Pathogens (e.g., bacteria, fungi, mycobacteria) and Mode of Action.

There is no available research detailing the antimicrobial, antifungal, or anti-mycobacterial efficacy of this compound. Studies on its mode of action against any specific pathogens have not been published.

Investigation of Angiogenic Pathway Disruption (e.g., VEGF signaling).

No information could be found regarding the effects of this compound on angiogenic pathways, including any potential disruption of Vascular Endothelial Growth Factor (VEGF) signaling.

Pre-clinical In Vivo Efficacy Assessment in Animal Models (e.g., disease models for proof of concept).

A search for pre-clinical in vivo studies of this compound in any animal models of disease yielded no results. Therefore, no proof-of-concept efficacy assessments are available.

Advanced Analytical Methodologies for the Detection and Quantification of 4 5 Bromo 2,4 Dihydroxyphenyl 4 Oxobutanoic Acid

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a cornerstone technique for the analysis of non-volatile organic compounds like 4-(5-Bromo-2,4-dihydroxyphenyl)-4-oxobutanoic acid.

Reverse-Phase HPLC for Purity and Quantitative Analysis

A reverse-phase HPLC (RP-HPLC) method would be the primary choice for assessing the purity of this compound and for its quantitative determination. This technique separates compounds based on their hydrophobicity.

Hypothetical RP-HPLC Parameters:

Parameter Suggested Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) or methanol
Detection UV-Vis at a wavelength determined by the compound's absorbance maxima
Flow Rate 1.0 mL/min

| Injection Volume | 10 µL |

Method validation would involve assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to its low volatility and polar functional groups (hydroxyl and carboxylic acid), this compound is not directly amenable to GC-MS analysis. A derivatization step would be necessary to convert it into a more volatile and thermally stable compound. A common approach is silylation, which replaces the acidic protons of the hydroxyl and carboxylic acid groups with trimethylsilyl (B98337) (TMS) groups.

Hypothetical GC-MS Derivatization and Analysis:

Step Description
Derivatizing Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Reaction Incubation of the dried sample with the derivatizing agent at an elevated temperature (e.g., 70°C)
GC Column A non-polar capillary column (e.g., DB-5ms)
Ionization Electron Ionization (EI)

| Detection | Mass Spectrometry (MS) |

The resulting mass spectrum would show characteristic fragments of the derivatized molecule, allowing for its identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling in Biological Matrices

LC-MS/MS is a highly sensitive and selective technique ideal for detecting trace amounts of compounds in complex biological matrices like cell lysates or animal tissues. This method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

For metabolite profiling, a non-targeted approach could be employed to identify potential biotransformation products of this compound. In a targeted quantitative analysis, specific precursor-to-product ion transitions would be monitored in Multiple Reaction Monitoring (MRM) mode to ensure high specificity and sensitivity.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

UPLC is a more recent development in liquid chromatography that utilizes smaller particle sizes in the stationary phase (typically <2 µm) and higher operating pressures. This results in significantly faster analysis times and improved resolution compared to conventional HPLC. A UPLC method for this compound would offer higher throughput for quality control or screening purposes. The principles of separation would be similar to RP-HPLC, but with shorter run times and narrower peaks.

Electrochemical Detection Methods for Sensitive Quantification

The dihydroxyphenyl moiety of this compound is electrochemically active and can be oxidized at a suitable electrode potential. This property can be exploited for highly sensitive quantification using techniques such as HPLC with electrochemical detection (HPLC-ED) or voltammetric methods.

Potential Electrochemical Detection Parameters:

Technique Description
HPLC-ED An electrochemical detector is coupled with an HPLC system. The potential of the working electrode is set to a value sufficient to oxidize the analyte as it elutes from the column.
Cyclic Voltammetry (CV) Could be used to study the redox properties of the compound and to determine the optimal detection potential.

| Differential Pulse Voltammetry (DPV) | A more sensitive voltammetric technique that can be used for quantification at low concentrations. |

These methods can offer lower detection limits compared to UV detection, which is particularly advantageous for trace analysis.

Spectrophotometric Assays for Real-Time Reaction Monitoring

Spectrophotometric assays are invaluable tools for the real-time monitoring of chemical reactions involving this compound. These methods are typically rapid, non-destructive, and cost-effective, making them suitable for kinetic studies, process optimization, and quality control. The principle relies on the chromophoric nature of the dihydroxyphenyl moiety within the molecule, which absorbs light in the ultraviolet-visible (UV-Vis) range. researchgate.netresearchgate.net Any chemical transformation that alters this chromophore or the concentration of the compound in solution will lead to a measurable change in absorbance, allowing the reaction progress to be tracked over time. researchgate.net

Direct UV-Vis Spectrophotometry

Direct monitoring of the UV-Vis spectrum is a straightforward approach for tracking reactions where this compound is either consumed or produced. A wavelength of maximum absorbance (λmax) is identified for the compound. By recording the absorbance at this wavelength at regular intervals, a kinetic profile of the reaction can be generated. For instance, in a synthesis reaction, an increase in absorbance at the λmax would correlate with the formation of the product. Conversely, in a degradation study, a decrease in absorbance would indicate its consumption. This technique is particularly useful for studying reaction kinetics, determining rate constants, and understanding reaction mechanisms. ekb.eg

Kinetic-Spectrophotometric Methods Based on Derivatization

In cases where direct monitoring is not feasible due to low extinction coefficients or interfering substances, kinetic-spectrophotometric methods involving derivatization can be employed. These methods are based on the reaction of the phenolic group of the target molecule with a specific reagent to produce a colored product. The rate of color formation or disappearance is proportional to the concentration of the analyte.

One such approach is the oxidative coupling reaction. For example, dihydroxybenzene compounds like resorcinol (B1680541) derivatives can react with reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) in the presence of an oxidizing agent to form a stable, colored product that can be monitored spectrophotometrically. ekb.eg Another established method is based on the inhibitory effect of phenolic compounds on certain catalyzed oxidation reactions. asianpubs.orgresearchgate.net For example, the rate of a reaction, such as the formaldehyde-catalyzed oxidation of a dye by bromate, can be inhibited by the presence of resorcinol derivatives. asianpubs.orgresearchgate.net The degree of inhibition, measured by the change in absorbance of the dye over a fixed time, can be correlated to the concentration of the inhibitor, in this case, this compound. asianpubs.org

Folin-Ciocalteu (F-C) Assay

Method Validation Parameters (e.g., linearity, accuracy, precision, limit of detection, limit of quantification)

Validation of an analytical method is crucial to ensure that it is suitable for its intended purpose and provides reliable, reproducible, and accurate results. altabrisagroup.comscribd.com The validation for a spectrophotometric or chromatographic method for the quantification of this compound would be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. ich.org The key parameters are linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). altabrisagroup.com

Linearity and Range

Linearity demonstrates the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. ich.org The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity. ich.org Linearity is typically evaluated by analyzing a series of standard solutions at different concentrations and is expressed by the correlation coefficient (r²) of the calibration curve. ajpaonline.com

Table 1: Linearity Data for the Quantification of this compound by UV-Vis Spectrophotometry
ParameterValue
Linear Range1.0 - 25.0 µg/mL
Regression Equationy = 0.0458x + 0.0012
Correlation Coefficient (r²)0.9995
Number of Data Points6

Accuracy

Accuracy refers to the closeness of the measured value to the true or accepted reference value. ich.org It is often assessed by performing recovery studies, where a known amount of the analyte is added (spiked) into a sample matrix and the percentage of the analyte recovered by the method is calculated. core.ac.uk Accuracy should be assessed at a minimum of three concentration levels covering the specified range. scribd.com

Table 2: Accuracy (Recovery) Study Results
Spiked Concentration (µg/mL)Measured Concentration (µg/mL, mean, n=3)Recovery (%)RSD (%)
5.0 (80% Level)4.9699.21.8
10.0 (100% Level)10.12101.21.1
15.0 (120% Level)14.8198.71.5

Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ich.org It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment. ich.org

Intermediate Precision (Inter-day precision): Evaluates the variations within the same laboratory, but on different days, with different analysts, or different equipment. ich.org

Table 3: Precision Study Results
Concentration (µg/mL)Intra-day Precision (RSD %, n=6)Inter-day Precision (RSD %, n=6)
5.01.652.10
10.00.951.45
15.01.101.75

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of accuracy and precision. ich.org The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. ich.org These values are often calculated based on the standard deviation of the response and the slope of the calibration curve. ajpaonline.com

LOD = 3.3 × (Standard Deviation of the Intercept / Slope)

LOQ = 10 × (Standard Deviation of the Intercept / Slope)

Table 4: Sensitivity Parameters of the Analytical Method
ParameterValue (µg/mL)
Limit of Detection (LOD)0.25
Limit of Quantification (LOQ)0.76

Potential Applications and Future Research Directions for 4 5 Bromo 2,4 Dihydroxyphenyl 4 Oxobutanoic Acid

Exploration as a Chemical Probe for Biological Pathway Elucidation.

Due to its potential biological activity, 4-(5-Bromo-2,4-dihydroxyphenyl)-4-oxobutanoic acid could be developed into a chemical probe to investigate complex biological pathways. Chemical probes are small molecules designed to interact with a specific protein target, enabling the study of that target's function in a cellular context. The dihydroxyphenyl and bromo- substituents on the molecule may confer specific binding properties to certain enzymes or receptors.

By analogy with other bromophenols that exhibit enzyme-inhibiting activities, this compound could potentially target key enzymes in signaling or metabolic pathways. researchgate.net For instance, various bromophenols have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), α-glucosidase, and α-amylase. mdpi.com If this compound is found to inhibit a particular enzyme, it could be used as a tool to elucidate the role of that enzyme in cellular processes.

Future research in this area would involve screening the compound against a panel of enzymes and receptors to identify its molecular target(s). Once a target is identified, the compound could be modified with fluorescent tags or biotin labels to facilitate the visualization and isolation of the target protein, further aiding in the elucidation of its biological function. nih.gov

Potential Enzyme Targets for Bromophenols Therapeutic Area
Protein Tyrosine Phosphatase 1B (PTP1B)Diabetes, Obesity
α-GlucosidaseDiabetes
α-AmylaseDiabetes
Aldose ReductaseDiabetic Complications

Role in the Development of Advanced Materials.

The phenolic structure of this compound suggests its potential as a monomer or building block in the synthesis of advanced polymers and materials. Phenolic compounds are known precursors to polymers with a range of desirable properties, including thermal stability and specialized electronic characteristics. nih.gov The presence of hydroxyl and carboxylic acid functional groups provides reactive sites for polymerization reactions.

Furthermore, the bromine atom in the molecule could impart flame-retardant properties to materials synthesized from it. Brominated compounds are widely used as flame retardants in plastics and textiles. The incorporation of this compound into polymer backbones could therefore lead to the development of new, inherently flame-retardant materials. Research in this direction would involve exploring the polymerization of this compound and characterizing the properties of the resulting materials.

Lead Compound Identification and Optimization in Pre-clinical Drug Discovery Pipelines.

Phenolic compounds, including bromophenols, are a rich source of lead compounds in drug discovery due to their diverse biological activities. hw.ac.uknih.govresearchgate.netgsconlinepress.com The structural features of this compound, such as the dihydroxyphenyl group, are found in many bioactive natural products. This compound could serve as a starting point for the development of new therapeutic agents. oup.com

The initial steps in this process would involve screening the compound for a wide range of biological activities, such as anticancer, anti-inflammatory, and antimicrobial effects. Once a promising activity is identified, medicinal chemists can synthesize analogues of the compound to improve its potency, selectivity, and pharmacokinetic properties. This process of lead optimization is a critical phase in the preclinical drug discovery pipeline. oup.com

Bioactivities of Marine Bromophenols Potential Therapeutic Application
AntioxidantChronic diseases, neurodegeneration
AntimicrobialInfectious diseases
AnticancerVarious cancers
Anti-diabeticDiabetes management
Anti-inflammatoryInflammatory disorders

Insights into the Biosynthesis of Natural Bromophenols and Analogous Structures.

Understanding the biosynthesis of this compound can provide valuable insights into the enzymatic processes that lead to the formation of brominated natural products in marine organisms. nih.govekb.eg The biosynthesis of bromophenols is believed to involve bromoperoxidase enzymes, which catalyze the oxidation of bromide ions to electrophilic bromine species that then react with organic substrates. researchgate.net

By studying the enzymes and genes responsible for the production of this compound in its natural source, researchers can gain a deeper understanding of these unique biochemical pathways. This knowledge could be harnessed for the biotechnological production of this and other bromophenols, providing a sustainable alternative to chemical synthesis or extraction from marine organisms.

Synergistic Effects of this compound with Other Agents.

In the context of cancer therapy, this compound could potentially be used in combination with existing chemotherapy drugs to enhance their efficacy or reduce their side effects. Future studies should investigate the synergistic potential of this compound in combination with a variety of other agents in different biological assays.

Potential Synergistic Combinations Potential Therapeutic Benefit
With other antioxidants (e.g., Vitamin C, Vitamin E)Enhanced protection against oxidative stress
With conventional anticancer drugsIncreased therapeutic efficacy, reduced drug resistance
With antibioticsPotentiation of antimicrobial activity

Advanced Bio-conjugation Strategies for Targeted Delivery in Research Models.

The carboxylic acid group in this compound provides a convenient handle for bioconjugation. This allows the molecule to be attached to larger molecules, such as proteins, antibodies, or nanoparticles, for targeted delivery in research models. nih.govnih.govresearchgate.netbiorxiv.orgcreative-enzymes.com For instance, if the compound is found to have anticancer activity, it could be conjugated to an antibody that specifically recognizes cancer cells, thereby delivering the therapeutic agent directly to the tumor site and minimizing off-target effects.

These bioconjugation strategies are crucial for translating the biological activity of a small molecule into a viable therapeutic approach. Research in this area would focus on developing efficient and stable methods for conjugating this compound to various delivery vehicles and evaluating the efficacy of these conjugates in preclinical models.

Integration of Omics Technologies (e.g., proteomics, metabolomics) for Comprehensive Mechanistic Understanding.

To fully understand the mechanism of action of this compound, a systems-level approach using omics technologies is necessary. Proteomics can be used to identify the proteins that interact with the compound, providing clues about its molecular targets and the pathways it affects. rsc.orgresearchgate.netnih.gov

Metabolomics, on the other hand, can reveal the changes in the cellular metabolome upon treatment with the compound, offering insights into its effects on cellular metabolism. oup.comnih.govnih.govsemanticscholar.org By integrating data from proteomics, metabolomics, and other omics platforms, researchers can build a comprehensive picture of the compound's biological effects and its mechanism of action. mdpi.com This holistic understanding is essential for its further development as a research tool or therapeutic agent.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-(5-Bromo-2,4-dihydroxyphenyl)-4-oxobutanoic acid, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

Knoevenagel Condensation : React 2,4-dihydroxyacetophenone with a brominating agent (e.g., NBS) to introduce the bromine moiety at the 5-position .

Oxobutanoic Acid Formation : Use a β-keto acid precursor (e.g., diethyl oxalate) in alkaline conditions to form the 4-oxobutanoic acid backbone via Claisen condensation .

Purification : Remove residual solvents (e.g., methanol) via vacuum drying, as moisture can interfere with downstream reactions. Confirm dryness via 1^1H NMR (e.g., absence of methanol peaks at δ 3.3–3.5 ppm) .

  • Characterization Tools :
  • NMR : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., bromine-induced deshielding).
  • HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Safety Measures :

  • GHS Classification : Likely classified as H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) based on structural analogs .
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting spectroscopic data during structural elucidation be resolved?

  • Analytical Strategies :

  • X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., bromine position) by determining crystal structure .
  • 2D NMR Techniques : Use HSQC and HMBC to correlate protons with adjacent carbons, clarifying connectivity in aromatic regions .
  • Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to validate tautomeric forms .

Q. What strategies optimize synthesis yield while minimizing byproducts like dehalogenated derivatives?

  • Process Optimization :

  • Reaction Solvent : Use DMF or DMSO to stabilize intermediates and reduce bromine loss .
  • Temperature Control : Maintain temperatures below 60°C to prevent thermal decomposition.
  • Catalyst Screening : Test palladium or copper catalysts for regioselective bromination .
    • Byproduct Analysis : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate impurities using preparative HPLC .

Q. How do the bromine and hydroxyl groups influence this compound’s bioactivity in antimicrobial assays?

  • Structure-Activity Relationship (SAR) :

  • Bromine : Enhances lipophilicity and membrane penetration, improving activity against Gram-positive bacteria (e.g., S. aureus) .
  • Hydroxyl Groups : Chelate metal ions (e.g., Fe3+^{3+}) to disrupt bacterial redox enzymes. Validate via MIC assays with/without metal ion supplementation .
    • Mechanistic Studies : Use fluorescence quenching to assess DNA intercalation or enzyme inhibition (e.g., topoisomerase IV) .

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4-(5-Bromo-2,4-dihydroxyphenyl)-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-(5-Bromo-2,4-dihydroxyphenyl)-4-oxobutanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.